molecular formula C20H20O9 B1239002 trans-Resveratrol 4'-O-glucuronide

trans-Resveratrol 4'-O-glucuronide

Cat. No. B1239002
M. Wt: 404.4 g/mol
InChI Key: CDEBVTGYVFHDMA-OTPOQTMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Resveratrol 4'-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. trans-Resveratrol 4'-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Resveratrol 4'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, trans-resveratrol 4'-O-glucuronide is primarily located in the cytoplasm.

Scientific Research Applications

Metabolism and Bioavailability

  • trans-Resveratrol 4'-O-glucuronide is a significant metabolic product of trans-resveratrol, which is a polyphenol found in grape skins and red wine, known for its antioxidant, anti-inflammatory, and anti-carcinogenic properties. Its synthesis and quantification are crucial for understanding its bioavailability and effects in the human body (Learmonth, 2003).
  • The bioavailability of trans-resveratrol from red wine in humans indicates that trans-resveratrol glucuronides, rather than the free form of the compound, are predominantly found in human serum, highlighting the importance of these metabolites in assessing the health effects of dietary resveratrol consumption (Vitaglione et al., 2005).

Pharmacokinetics and Absorption

  • Studies on the pharmacokinetics and oral bioavailability of resveratrol and its metabolites, including trans-resveratrol 4'-O-glucuronide, in rats suggest that trans-resveratrol and its glucuronide and sulfate conjugates are widely distributed in tissues, providing insight into its mechanisms of action in vivo (Juan et al., 2010).

Biological Effects

  • Resveratrol metabolites, including the 4'-O-glucuronide, have been shown to possess antioxidant activity similar to resveratrol itself, with studies indicating that these metabolites inhibit cell growth and induce apoptosis in cancer cells, suggesting a significant role in the antitumor activity of resveratrol (Storniolo & Moreno, 2012).
  • Trans-resveratrol and its metabolites, including 4'-O-glucuronide, have been investigated for their impact on endothelial nitric oxide synthase activity, nitric oxide release, and reactive oxygen species levels, contributing to our understanding of resveratrol's effects on vascular health (Ladurner et al., 2014).

Enzymatic Interactions and Kinetics

  • The glucuronidation of trans-resveratrol, including the formation of its 4'-O-glucuronide, exhibits atypical enzyme kinetics, which is crucial for predicting the in vivo clearance of resveratrol upon high-dose consumption. This knowledge helps in understanding the pharmacological efficacy and metabolism of resveratrol (Iwuchukwu & Nagar, 2008).

properties

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1

InChI Key

CDEBVTGYVFHDMA-OTPOQTMVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

synonyms

esveratrol-3-O-glucuronide
resveratrol-4'-O-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 2
Reactant of Route 2
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 3
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 4
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 5
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 6
trans-Resveratrol 4'-O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.